N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide is a complex organic compound that features a furan ring, a nitrophenoxy group, and a dimethylaminoethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide typically involves multiple steps, starting with the preparation of the furan ring and the nitrophenoxy group. The dimethylaminoethyl chain is then introduced through a series of reactions, including alkylation and acylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Furan derivatives with various functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the dimethylamino group.
Scientific Research Applications
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Furan-2-yl)ethyl]acetamide
- N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride
Uniqueness
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide is unique due to its combination of a furan ring, a nitrophenoxy group, and a dimethylaminoethyl chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C16H19N3O5 |
---|---|
Molecular Weight |
333.34 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C16H19N3O5/c1-18(2)13(15-8-5-9-23-15)10-17-16(20)11-24-14-7-4-3-6-12(14)19(21)22/h3-9,13H,10-11H2,1-2H3,(H,17,20) |
InChI Key |
HVGVLZCJURTTPO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)COC1=CC=CC=C1[N+](=O)[O-])C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.